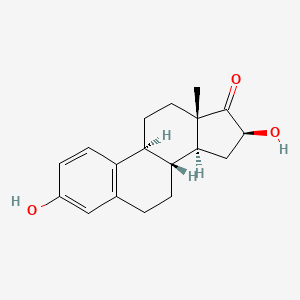

16b-Hydroxyestrone belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 16b-hydroxyestrone is considered to be a steroid lipid molecule. 16b-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 16b-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 16b-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 16b-Hydroxyestrone can be biosynthesized from estrane and estrone.

16beta-Hydroxyestrone

CAS No.: 966-06-3

Cat. No.: VC1932192

Molecular Formula: C18H22O3

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 966-06-3 |

|---|---|

| Molecular Formula | C18H22O3 |

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | (8R,9S,13S,14S,16S)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

| Standard InChI | InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,18+/m1/s1 |

| Standard InChI Key | WPOCIZJTELRQMF-LFRCEIEQSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)O)CCC4=C3C=CC(=C4)O |

| SMILES | CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |

| Canonical SMILES | CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |

Introduction

Chemical Structure and Properties

Molecular Identification

16beta-Hydroxyestrone is classified as a 3-hydroxy steroid that is essentially estrone with a beta-hydroxy group substitution at position 16. The compound is officially designated by PubChem CID 22833517 and has a precise molecular formula of C18H22O3 . Several synonyms exist for this compound, including 16b-Hydroxyestrone, CHEBI:87628, 966-06-3, and 3,16-Dihydroxyestra-1,3,5(10)-trien-17-one . The standardized molecular weight of 16beta-hydroxyestrone is 286.4 g/mol, consistent with its structural composition and elemental arrangement . It is important to note that this compound is distinct from but structurally related to 16alpha-hydroxyestrone, with the primary difference being the stereochemical orientation of the hydroxyl group at position 16.

Structural Characteristics

16beta-Hydroxyestrone possesses multiple functional groups that contribute to its biological activity and chemical properties. It is classified as a 16beta-hydroxy steroid, a 3-hydroxy steroid, a 17-oxo steroid, a member of phenols, a secondary alpha-hydroxy ketone, and a phenolic steroid . These classifications reflect the complex structural arrangement of functional groups within the molecule. The basic steroid backbone consists of the characteristic estrane structure, with the presence of an aromatic A-ring that contains a hydroxyl group at the 3-position, which classifies it as part of the 3-hydroxy steroid family . The ketone group at position 17 further defines its relationship to estrone, while the beta-oriented hydroxyl group at position 16 distinguishes it from the alpha isomer and confers unique stereochemical properties that influence its biological interactions.

Comparative Isomeric Analysis

Understanding the relationship between 16beta-hydroxyestrone and its alpha isomer provides critical context for evaluating its biological significance. Both compounds share the same molecular formula (C18H22O3) and molecular weight (286.4 g/mol), but differ in the stereochemical orientation of the hydroxyl group at position 16 . This subtle structural difference results in distinctive three-dimensional conformations that significantly influence receptor binding characteristics and subsequent biological activities. The existence of both isomers is recognized in chemical databases and medical literature, with both compounds being listed as MeSH Entry Terms . Both isomers are products of estrogen metabolism, but research suggests they may have different metabolic fates and biological effects, making the clear distinction between these compounds essential when evaluating research findings and clinical implications.

Biochemical Role and Metabolism

Biological Activity

16beta-Hydroxyestrone functions primarily as an estrogen and a human xenobiotic metabolite within biological systems . Its designation as a xenobiotic metabolite indicates its role in the body's processing and elimination of foreign compounds, suggesting potential involvement in detoxification processes. As an estrogen, it possesses the capacity to interact with estrogen receptors, thereby potentially influencing the numerous physiological processes regulated by these receptors. While the search results provide limited specific information on the biological activity of the beta isomer, research on the related 16alpha-hydroxyestrone indicates strong estrogenic activity, with binding to estrogen receptors reported to be covalent and irreversible in the case of the alpha isomer . By analogy, the beta isomer may similarly possess significant estrogenic activity, though potentially with different binding characteristics and biological consequences due to its distinct stereochemistry.

Relationship to Estrogen Metabolism

The metabolism of estrogens in humans follows several pathways, with 16-hydroxylation representing one of the major metabolic routes. Research indicates that vertebrates, especially mammals, metabolize estrogen primarily through two major pathways leading to 2-hydroxyestrone and 16-hydroxyestrone, with a minor pathway producing 4-hydroxyestrone . While the search results focus primarily on 16alpha-hydroxyestrone, the existence of the beta isomer suggests a more complex metabolic landscape. The balance between these different metabolic pathways appears to have significant biological implications, with the 2-hydroxylation pathway generally considered more favorable from a health perspective compared to the 16-hydroxylation pathway . This metabolic balance may be influenced by genetic factors, environmental exposures, dietary patterns, and various physiological and pathological states. Understanding these metabolic relationships provides essential context for evaluating the specific roles and implications of 16beta-hydroxyestrone in human health and disease.

Physiological and Pathological Significance

Enzyme Regulation and Hormonal Balance

Analytical Considerations and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume